

Spectroscopic Profile of Quinoline-2-Sulfonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Quinoline-2-sulfonic acid*

Cat. No.: *B182390*

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This technical guide provides a comprehensive overview of the spectroscopic data for **quinoline-2-sulfonic acid** and its closely related derivatives. Due to the limited availability of direct spectroscopic data for **quinoline-2-sulfonic acid** in the public domain, this document leverages data from analogous compounds, including quinoline-8-sulfonic acid, 2-sulfonylquinolines, and quinoline-2-carboxylic acid, to provide a representative spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to **quinoline-2-sulfonic acid**. This data is essential for the structural elucidation and characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectral Data of Quinoline-8-Sulfonic Acid Sodium Salt[[1](#)]

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-2	9.03	dd
H-3	7.63	dd
H-4	8.35	dd
H-5	7.95	d
H-6	7.69	t
H-7	8.13	d

Solvent: D₂O

Table 2: ¹³C NMR Spectral Data of 2-Tosylquinoline[2]

Carbon	Chemical Shift (δ , ppm)
C-2	158.3
C-3	117.6
C-4	127.6
C-4a	128.8
C-5	129.0
C-6	129.1
C-7	130.4
C-8	130.9
C-8a	147.4
C-1'	136.1
C-2', C-6'	129.7
C-3', C-5'	129.7
C-4'	144.8
CH ₃	21.6

Solvent: Chloroform-d

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Sulfonic Acids and Quinoline Derivatives

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Reference
O-H stretch (sulfonic acid)	3000-2800	Broad	[3]
S=O stretch (sulfonic acid)	1250-1160, 1080-1010	Strong	[3][4]
C=N stretch (quinoline)	~1588	Medium	[4]
C=C stretch (quinoline)	~1500, ~1430	Medium-Strong	[4]
C-H stretch (aromatic)	3100-3000	Medium	
S-O stretch	~900	Strong	

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_{max}) is a key parameter.

Table 4: UV-Vis Spectral Data of Quinoline Derivatives

Compound	Solvent	λ_{max} (nm)	Reference
Quinoline	Various	~226, ~278, ~313	[5][6]
Quinoline-2-carboxylic acid	-	-	-
8-Hydroxyquinoline-5-sulfonic acid	Water	~235, ~255, ~310	[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 5: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS[8]

m/z	Assignment	Description
173	$[M]^{+\bullet}$	Molecular Ion
128	$[M - COOH]^+$	Loss of the carboxyl radical
129	$[M - CO_2]^{+\bullet}$	Loss of carbon dioxide
102	$[C_8H_6N]^+$	Subsequent loss of HCN from the quinoline ring

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of sulfonic acids and quinoline derivatives.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$, $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- 1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~16 ppm.

- Number of scans: 16-64, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral width: \sim 240 ppm.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2 seconds.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) is a common technique for solid samples.
- Spectral range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10^{-5} to 10^{-4} M.

Instrumentation and Data Acquisition:

- Spectrometer: A dual-beam UV-Vis spectrophotometer.
- Spectral range: 200-800 nm.
- Cuvette: A 1 cm path length quartz cuvette.
- The spectrum of the solvent is used as a blank and is subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 μ g/mL.
- If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

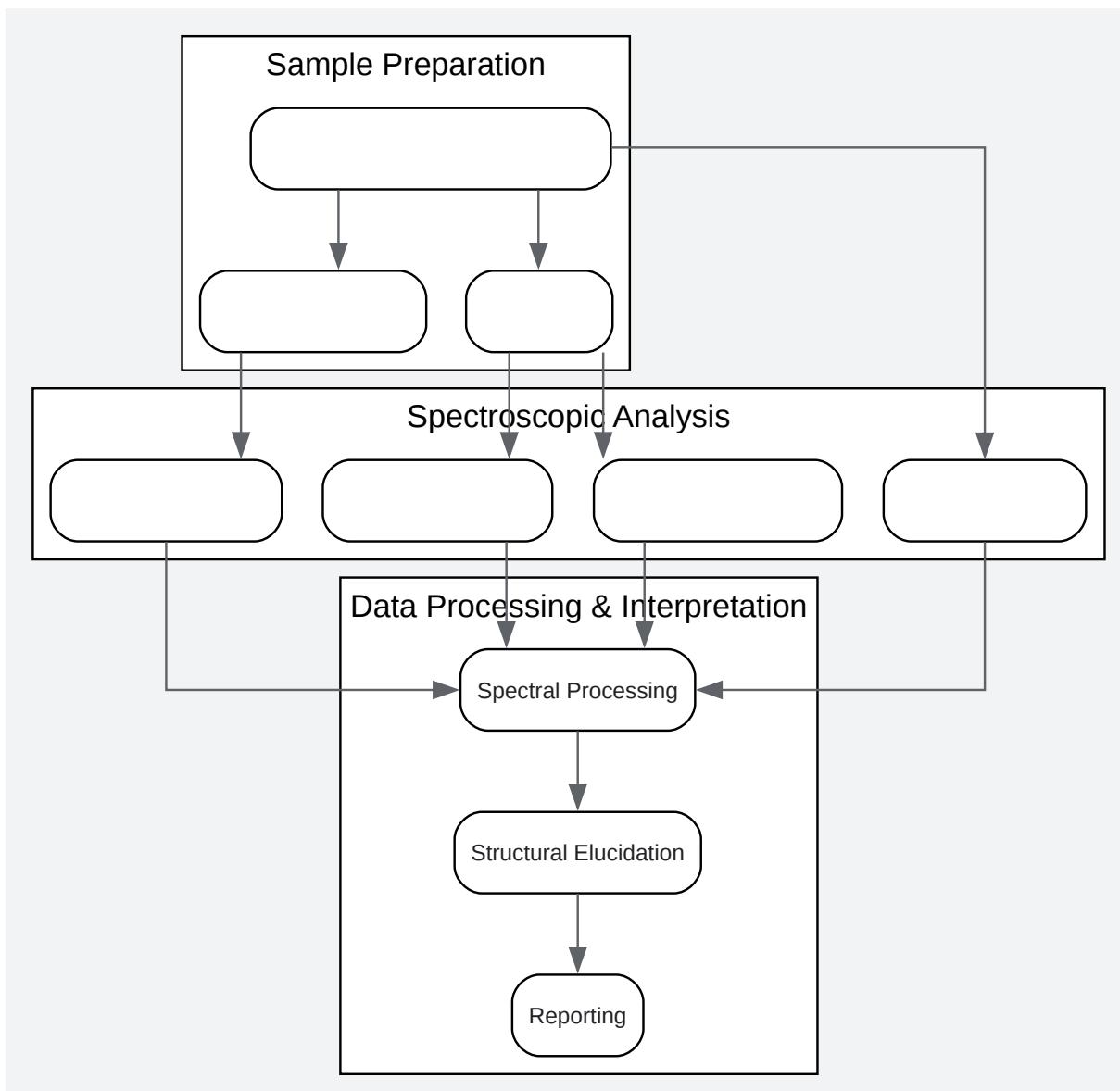
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, depending on the analyte. For sulfonic acids, negative ion mode is often preferred.
- Mass Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

- Analysis Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

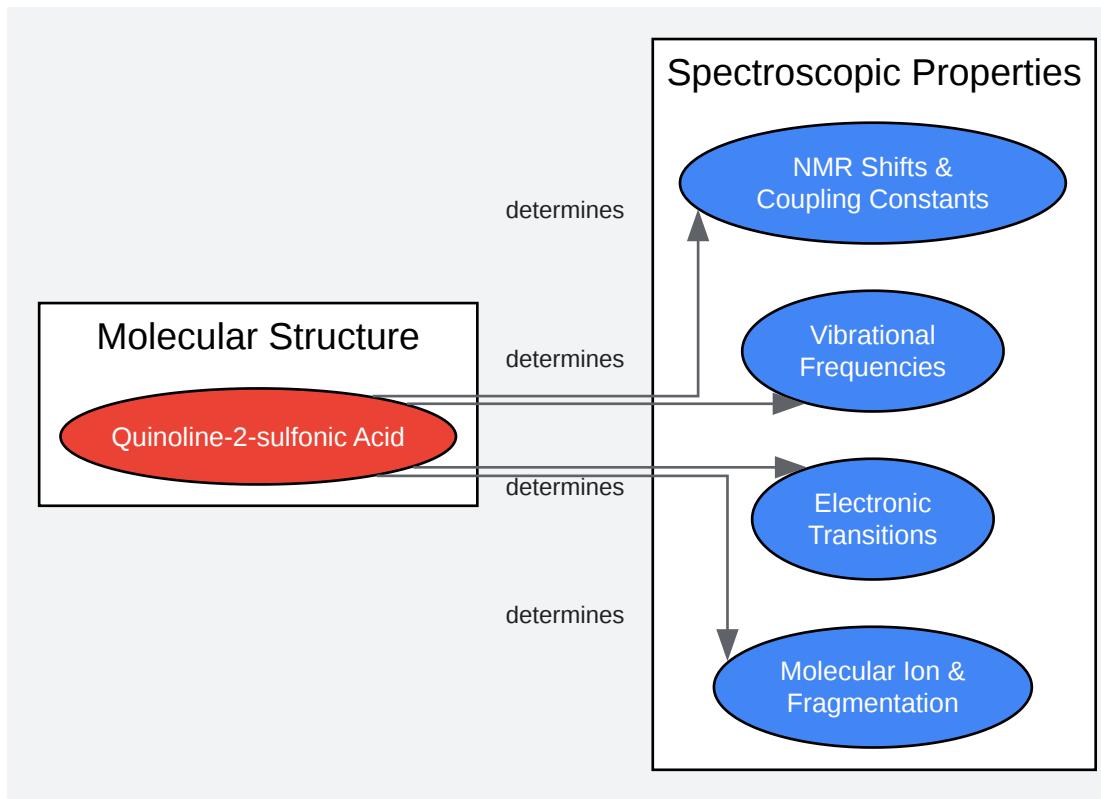
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **quinoline-2-sulfonic acid**.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Relationship between molecular structure and spectroscopic properties.

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